molecular formula C26H45NO19 B1164163 Fucosyl-GM1-β-N-Acetyl-spacer3-Biotin

Fucosyl-GM1-β-N-Acetyl-spacer3-Biotin

Cat. No.: B1164163
Attention: For research use only. Not for human or veterinary use.
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Description

Fucosyl-GM1-β-N-Acetyl-spacer3-Biotin (GLY103-NAc-sp3-Bt) is a synthetic glycan derivative engineered for applications in glycobiology and biomedical research. It belongs to the ganglioside family, characterized by a fucose-modified GM1 backbone conjugated to biotin via a β-N-acetyl linkage and a triethylene glycol (spacer3) bridge. Key properties include:

  • Molecular Formula: C₆₆H₁₀₈N₉O₃₈NaS
  • Molecular Weight: 1690.65 g/mol
  • Functional Groups: Biotin (for streptavidin-based detection) and β-N-acetyl (enhancing solubility and stability) .

This compound is part of the GlycoBricks® series, designed for modular glycan assembly in studies of carbohydrate-protein interactions, biomarker discovery, and cancer immunotherapy .

Properties

Molecular Formula

C26H45NO19

Synonyms

Fucα1-2Galβ1-3GalNAcβ1-4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts Fucosyl-GM1-β-N-Acetyl-spacer3-Biotin with analogous ganglioside derivatives:

Compound Name Ganglioside Backbone Modifications Functional Group Molecular Weight (g/mol) Applications References
This compound Fucosyl-GM1 β-N-acetyl, spacer3, biotin Biotin 1690.65 Cancer biomarker studies, glycan arrays
GM3-β-N-Acetyl-spacer3-Biotin GM3 β-N-acetyl, spacer3, biotin Biotin ~1600 (estimated) Signal transduction, viral entry studies
GM1a-β-N-Acetyl-spacer3-Biotin GM1a (asialo-GM1) β-N-acetyl, spacer3, biotin Biotin ~1550 (estimated) Neurobiology, immune regulation
Fuc-GM1-β-N-Acetyl-propargyl Fucosyl-GM1 β-N-acetyl, propargyl Propargyl ~1500 (estimated) Click chemistry conjugation assays
M3(Fuc6)-biotin M3 (undefined glycan) Fucose at position 6, biotin Biotin 1340.36 Glycosylation pattern analysis

Key Comparative Insights

Ganglioside Backbone Diversity :

  • Fucosyl-GM1 derivatives (e.g., GLY103-NAc-sp3-Bt) are distinguished by the presence of fucose, which enhances binding specificity to lectins and antibodies in cancer research .
  • GM3 and GM1a analogs lack fucose but are utilized in studies of cellular signaling due to their roles in membrane receptor modulation .

Functional Group Variations :

  • Biotin vs. Propargyl : Biotinylated compounds (e.g., GLY103-NAc-sp3-Bt) enable streptavidin-based detection in ELISA or flow cytometry, whereas propargyl derivatives (e.g., Fuc-GM1-β-N-Acetyl-propargyl) are tailored for copper-free click chemistry .

Spacer Length Impact :

  • The spacer3 (triethylene glycol) in GLY103-NAc-sp3-Bt reduces steric hindrance compared to shorter spacers (e.g., spacer1 in GM2-β-N-Acetyl-spacer1-NH₂), optimizing biotin-avidin interactions .

Molecular Weight and Complexity :

  • This compound’s higher molecular weight (1690.65 vs. M3(Fuc6)-biotin’s 1340.36) reflects its complex glycan structure, which may influence binding avidity in assays .

This compound

  • Cancer Biomarker Studies: Fucosyl GM1 is overexpressed in small-cell lung cancer (SCLC), making this compound critical for antibody validation and diagnostic kit development .
  • Glycan Microarrays: Used to map interactions with fucose-binding lectins (e.g., DC-SIGN) and anti-SCLC monoclonal antibodies .

GM3 and GM1a Derivatives

  • GM3-β-N-Acetyl-spacer3-Biotin : Identified as a ligand for Siglec-4 (myelin-associated glycoprotein), relevant in neurodegenerative disease research .
  • GM1a-β-N-Acetyl-spacer3-Biotin : Applied in studies of cholera toxin binding, leveraging GM1a’s role as a toxin receptor .

M3(Fuc6)-biotin

  • Glycosylation Profiling : Facilitates studies of fucose’s role in cell adhesion and pathogen recognition, particularly in immune evasion mechanisms .

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